molecular formula C19H22N2O6S B11119023 [2-({3-[(Furan-2-ylmethyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid

[2-({3-[(Furan-2-ylmethyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid

Cat. No.: B11119023
M. Wt: 406.5 g/mol
InChI Key: SYPSIPRSPXNOHM-UHFFFAOYSA-N
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Description

2-{[(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID is a complex organic compound that features a furan ring, a benzothiophene ring, and a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid chloride to form the intermediate. This intermediate is further reacted with methoxyacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring structure.

    Benzothiophene-2-carboxylic acid: Contains the benzothiophene ring.

    Methoxyacetic acid: Features the methoxyacetic acid moiety.

Uniqueness

2-{[(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID is unique due to the combination of these three distinct structural elements in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in the individual components.

Properties

Molecular Formula

C19H22N2O6S

Molecular Weight

406.5 g/mol

IUPAC Name

2-[2-[[3-(furan-2-ylmethylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C19H22N2O6S/c1-11-4-5-13-14(7-11)28-19(21-15(22)9-26-10-16(23)24)17(13)18(25)20-8-12-3-2-6-27-12/h2-3,6,11H,4-5,7-10H2,1H3,(H,20,25)(H,21,22)(H,23,24)

InChI Key

SYPSIPRSPXNOHM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)COCC(=O)O

Origin of Product

United States

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